molecular formula C24H26N2O2 B6085485 N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide

N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide

Cat. No.: B6085485
M. Wt: 374.5 g/mol
InChI Key: HWZBZVVLMRITPC-UHFFFAOYSA-N
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Description

N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide is a complex organic compound that features a furan ring, an isoquinoline moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-ylmethyl intermediate, followed by its coupling with a 3,4-dihydroisoquinoline derivative. The final step involves the formation of the propanamide group through an amide coupling reaction.

    Preparation of Furan-3-ylmethyl Intermediate: This can be achieved through the reaction of furfural with a suitable reducing agent to form furan-3-ylmethanol, which is then converted to furan-3-ylmethyl bromide using phosphorus tribromide.

    Coupling with 3,4-Dihydroisoquinoline: The furan-3-ylmethyl bromide is reacted with 3,4-dihydroisoquinoline in the presence of a base such as potassium carbonate to form the desired intermediate.

    Formation of Propanamide Group: The final step involves the reaction of the intermediate with 3-(4-methylphenyl)propanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The isoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The furan ring and isoquinoline moiety can interact with various enzymes and receptors, potentially modulating their activity. For example, the compound may inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide
  • N-[2-(thiophen-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide

Uniqueness

N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. This positioning can lead to different pharmacological profiles compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-18-2-4-19(5-3-18)6-9-24(27)25-23-8-7-21-10-12-26(16-22(21)14-23)15-20-11-13-28-17-20/h2-5,7-8,11,13-14,17H,6,9-10,12,15-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZBZVVLMRITPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)CC4=COC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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